molecular formula C9H15NO3 B11817147 (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one

(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one

Cat. No.: B11817147
M. Wt: 185.22 g/mol
InChI Key: TZBPZBWOSCIJOZ-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidin-2-one core structure, which is a five-membered lactam, and a 2,2-dimethyl-1,3-dioxolane moiety. The stereochemistry of the compound is defined by the (S)-configuration at both chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one can be achieved through various methods. One efficient route involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous as it can be carried out under mild conditions without the use of metals.

Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and efficient synthetic routes that can be carried out under controlled conditions. The use of continuous flow reactors and microchannel reactors is common in industrial settings to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The molecular targets may include enzymes involved in metabolic pathways, receptors, and other proteins. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one include other pyrrolidinones and dioxolane derivatives, such as:

  • Pyrrolidin-2-one
  • 2,2-Dimethyl-1,3-dioxolane
  • N-substituted pyrrolidinones

Uniqueness

The uniqueness of this compound lies in its chiral centers and the combination of the pyrrolidinone and dioxolane moieties. This unique structure imparts specific chemical and biological properties that make it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(4S)-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrrolidin-2-one

InChI

InChI=1S/C9H15NO3/c1-9(2)12-5-7(13-9)6-3-8(11)10-4-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1

InChI Key

TZBPZBWOSCIJOZ-NKWVEPMBSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]2CC(=O)NC2)C

Canonical SMILES

CC1(OCC(O1)C2CC(=O)NC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.